[2-(Benzylperoxy)propan-2-yl]benzene
Description
[2-(Benzylperoxy)propan-2-yl]benzene is a peroxide-containing aromatic compound characterized by a central propan-2-yl group bonded to a benzene ring and a benzylperoxy (–O–O–CH₂C₆H₅) substituent. The peroxide functional group imparts unique reactivity and instability compared to ether or alkene analogs.
Properties
CAS No. |
61808-94-4 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-benzylperoxypropan-2-ylbenzene |
InChI |
InChI=1S/C16H18O2/c1-16(2,15-11-7-4-8-12-15)18-17-13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
InChI Key |
BAVZILFPGOIZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OOCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylperoxy)propan-2-yl]benzene typically involves the reaction of benzyl hydroperoxide with isopropylbenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process also incorporates purification steps, such as distillation and crystallization, to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzylperoxy)propan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl alcohol and acetophenone derivatives.
Reduction: Reduction reactions can convert the peroxy group to a hydroxyl group, yielding benzyl alcohol derivatives.
Substitution: The benzylperoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include benzyl alcohol, acetophenone derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Benzylperoxy)propan-2-yl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of [2-(Benzylperoxy)propan-2-yl]benzene involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cellular damage or trigger signaling pathways involved in apoptosis or other cellular responses. The specific molecular targets and pathways depend on the context of its application and the concentration of the compound.
Comparison with Similar Compounds
Functional Group Reactivity
- Peroxide vs. Ether: The peroxide group in this compound is significantly less stable than the ether group in (2-Phenoxypropan-2-yl)benzene . Peroxides decompose exothermically under heat or light, generating radicals useful in polymerization initiators. Ethers, by contrast, are stable unless exposed to strong acids or oxidizing agents.
- Allyl Ether vs. Benzylperoxy : Allyl phenyl ether undergoes Claisen rearrangement at high temperatures, whereas benzylperoxy compounds decompose into benzyloxy radicals, initiating chain reactions.
Stability and Handling
- Peroxide-containing compounds require stringent storage conditions (e.g., refrigeration, stabilizers) due to explosion risks, unlike ethers or alkenes .
- The bulky propan-2-yl group in this compound may slightly enhance steric stabilization compared to linear analogs like allyl phenyl ether .
Research Findings and Data Gaps
- Synthetic Routes: No direct synthesis data for this compound exists in the evidence. However, analogous peroxides are typically synthesized via reactions between hydroperoxides and halogenated precursors.
- Thermal Decomposition : Peroxides like this compound likely exhibit decomposition temperatures below 100°C, similar to benzoyl peroxide, though experimental validation is needed.
- Solubility: Predicted to be soluble in non-polar solvents (e.g., toluene, ethers) due to aromatic and alkyl groups, contrasting with the polar aldehyde in .
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